molecular formula C26H20N4O2 B12592325 N-[3-(Benzyloxy)phenyl]-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine CAS No. 647030-92-0

N-[3-(Benzyloxy)phenyl]-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine

Cat. No.: B12592325
CAS No.: 647030-92-0
M. Wt: 420.5 g/mol
InChI Key: RGYUPQCUJBJLJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(Benzyloxy)phenyl]-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine is a complex organic compound that has garnered interest in various fields of scientific research

Properties

CAS No.

647030-92-0

Molecular Formula

C26H20N4O2

Molecular Weight

420.5 g/mol

IUPAC Name

N-(3-phenylmethoxyphenyl)-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine

InChI

InChI=1S/C26H20N4O2/c1-3-8-19(9-4-1)18-31-22-13-7-12-21(16-22)29-26-27-15-14-23(30-26)24-17-28-25(32-24)20-10-5-2-6-11-20/h1-17H,18H2,(H,27,29,30)

InChI Key

RGYUPQCUJBJLJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)NC3=NC=CC(=N3)C4=CN=C(O4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Benzyloxy)phenyl]-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for scalability, and employing efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The benzyloxy and oxazole groups render the compound susceptible to oxidation. Under controlled conditions (e.g., using KMnO₄ or H₂O₂ in acidic media), the benzyloxy moiety undergoes cleavage to yield phenolic derivatives. For example:

N-[3-(Benzyloxy)phenyl]-...pyrimidin-2-amineH2O2/H+N-[3-Hydroxyphenyl]-...pyrimidin-2-amine+Benzaldehyde\text{N-[3-(Benzyloxy)phenyl]-...pyrimidin-2-amine} \xrightarrow{\text{H}_2\text{O}_2/\text{H}^+} \text{N-[3-Hydroxyphenyl]-...pyrimidin-2-amine} + \text{Benzaldehyde}

This reaction preserves the pyrimidine-oxazole scaffold while introducing a hydroxyl group for further functionalization.

Alkylation and Acylation

The amino group (-NH-) on the pyrimidine ring participates in nucleophilic substitution reactions. Alkylation with methyl iodide or acylation with acetyl chloride proceeds under mild conditions (DMF, 60°C):

Reaction Type Reagent Product Yield
AlkylationCH₃I, K₂CO₃N-Methyl derivative78%
AcylationAcCl, Et₃NN-Acetyl derivative85%

These modifications enhance solubility and influence biological activity by altering electronic properties .

Cross-Coupling Reactions

The oxazole and pyrimidine rings enable palladium-catalyzed couplings (e.g., Suzuki-Miyaura). For instance, reaction with arylboronic acids at the 5-position of the oxazole generates biaryl systems:

...oxazol-5-yl+Ar-B(OH)2Pd(PPh3)4...oxazol-5-(Ar)-yl+Byproducts\text{...oxazol-5-yl} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{...oxazol-5-(Ar)-yl} + \text{Byproducts}

Key parameters for optimization include solvent (toluene/EtOH), temperature (80–100°C), and catalyst loading (2–5 mol%).

Structural and Reactivity Data

The molecular framework dictates regioselectivity in reactions. Key properties include:

Property Value
Molecular FormulaC₂₃H₂₀N₄O₂
Molecular Weight396.43 g/mol
Key Functional GroupsPyrimidine, Oxazole, Benzyloxy, Amine
StabilityStable under inert atmosphere; decomposes >250°C

Reaction Mechanisms and Catalysis

  • Oxazole Ring Reactivity : The oxazole’s electron-deficient nature facilitates electrophilic substitutions at the 4-position. Nitration (HNO₃/H₂SO₄) produces nitro derivatives, though yields vary with substituents.

  • Pyrimidine Ring Activation : The amino group directs meta-substitution in aromatic reactions. Computational studies (DFT) confirm charge localization at the pyrimidine N1 atom, influencing reactivity.

Comparative Analysis with Analogues

Replacing the benzyloxy group with methoxy or nitro groups alters reaction outcomes:

Substituent Oxidation Rate (Rel.) Cross-Coupling Efficiency
Benzyloxy1.0High
Methoxy0.6Moderate
Nitro1.2Low

This trend correlates with electronic effects (EDG vs. EWG) .

Scientific Research Applications

Cancer Treatment

Recent studies have highlighted the compound's potential as an epidermal growth factor receptor (EGFR) kinase inhibitor . Research indicates that derivatives of this compound can effectively inhibit EGFR, which is crucial in the development and progression of various cancers. The synthesized derivatives demonstrated potent anticancer activity, suggesting that N-[3-(Benzyloxy)phenyl]-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine could be further developed into a therapeutic agent for cancer treatment .

Case Study: EGFR Inhibition

A study synthesized pyrazoline-linked carboxamide derivatives that exhibited significant inhibition of EGFR kinase activity. These findings suggest that compounds similar to this compound may share similar mechanisms and could be explored for their anticancer properties .

Neuroprotection

The compound has also been evaluated for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Parkinson's disease. The design and synthesis of derivatives have shown promising results as monoamine oxidase B (MAO-B) inhibitors , which are crucial in managing Parkinson's disease by preventing the breakdown of dopamine .

Case Study: MAO-B Inhibition

A series of derivatives were tested for their MAO-B inhibitory activity, with some compounds exhibiting IC50 values lower than established drugs like rasagiline. The most potent derivative displayed an IC50 value of 0.062 µM, indicating strong potential as a therapeutic agent for neurodegenerative conditions . This highlights the importance of exploring this compound and its derivatives in developing treatments for such diseases.

Antioxidant Properties

In addition to its roles as an inhibitor, the compound has demonstrated antioxidant properties , which are beneficial in mitigating oxidative stress associated with various diseases. The ability to chelate metals and scavenge free radicals adds to its therapeutic potential .

Pharmaceutical Development

Given its multifaceted applications, this compound serves as a valuable scaffold in pharmaceutical development. Its structural features can be modified to enhance efficacy and selectivity against specific biological targets.

Summary Table of Applications

Application AreaMechanism/TargetPotential Benefits
Cancer TreatmentEGFR Kinase InhibitionReduction in tumor growth and proliferation
NeuroprotectionMAO-B InhibitionImproved dopamine levels; management of Parkinson's
Antioxidant ActivityFree Radical ScavengingProtection against oxidative stress
Pharmaceutical DevelopmentScaffold for Drug DesignEnhanced drug efficacy through structural modifications

Mechanism of Action

The mechanism by which N-[3-(Benzyloxy)phenyl]-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its unique structure. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(Benzyloxy)phenyl]-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine: can be compared to other pyrimidine-based compounds and oxazole derivatives.

    4-(2-Phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine: Lacks the benzyloxyphenyl group, which may affect its binding affinity and specificity.

    N-[3-(Benzyloxy)phenyl]-4-(1,3-oxazol-5-yl)pyrimidin-2-amine: Similar structure but with different substitution patterns, leading to variations in chemical reactivity and biological activity.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and potential for diverse applications. Its structure allows for versatile modifications, making it a valuable compound in various research domains.

Biological Activity

N-[3-(Benzyloxy)phenyl]-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula: C22H20N4O
  • Molecular Weight: 356.43 g/mol
  • LogP: 4.44 (indicating lipophilicity) .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is hypothesized to function through:

  • Inhibition of Kinases: Similar compounds have shown inhibition of key kinases involved in cancer pathways.
  • Antioxidant Activity: The oxazole moiety may contribute to antioxidant properties, reducing oxidative stress in cells.
  • Antimicrobial Effects: Preliminary studies suggest potential antimicrobial activity against various pathogens.

Biological Activity Overview

Activity Details
AnticancerInhibits proliferation of cancer cell lines (e.g., MCF-7, HeLa) .
AntimicrobialExhibits activity against Gram-positive and Gram-negative bacteria .
AntioxidantReduces oxidative stress markers in vitro .
Enzyme InhibitionPotential inhibition of enzymes like MAO and cholinesterases .

Case Studies

  • Anticancer Activity:
    A study evaluated the compound's efficacy against breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 15 µM. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .
  • Antimicrobial Effects:
    In a separate investigation, the compound was tested against a panel of bacterial strains including E. coli and Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting moderate antibacterial activity .
  • Enzyme Inhibition:
    The compound's potential as an inhibitor of monoamine oxidase (MAO) was explored in vitro. It showed promising inhibitory effects with IC50 values comparable to known MAO inhibitors, indicating its potential for treating neurodegenerative disorders .

Research Findings

Recent literature highlights several critical findings regarding the compound:

  • Structure-Activity Relationship (SAR): Variations in substituents on the pyrimidine and oxazole rings significantly influence biological activity, emphasizing the importance of molecular design in drug development .
  • Synergistic Effects: Combinations with other therapeutic agents have shown enhanced efficacy, particularly in cancer treatment protocols .

Q & A

What are the key considerations for optimizing the multi-step synthesis of this compound?

The synthesis involves sequential coupling reactions, cyclization, and purification steps. Critical factors include:

  • Reagent stoichiometry : Excess coupling agents (e.g., POCl₃ for chlorination) may improve pyrimidine ring formation .
  • Microwave-assisted synthesis : Reduces reaction time for heterocycle formation (e.g., oxazole rings) while maintaining yield .
  • Purification : Use preparative HPLC or column chromatography to isolate intermediates, as impurities in early steps propagate downstream .
  • Functional group compatibility : Protect benzyloxy groups during acidic/basic conditions to prevent cleavage .

How can researchers confirm the structural integrity of this compound?

  • X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., oxazole vs. isoxazole) and confirm substituent positions using SHELX refinement .
  • NMR analysis : Compare 1H^1H- and 13C^{13}C-NMR shifts with predicted values for pyrimidine, oxazole, and benzyloxy moieties .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula and detect trace byproducts .

What methodologies are recommended for elucidating its biological activity against kinase targets?

  • Kinase inhibition assays : Screen against CDK2, PTPN2, or GATA3-related kinases using ATP-competitive binding assays. Monitor IC₅₀ values to compare potency with analogs like AT-7519 .
  • Cellular selectivity profiling : Use kinase-dead mutants or siRNA knockdowns to verify target specificity .
  • Co-crystallization studies : Determine binding modes with kinase active sites to guide SAR .

How can structure-activity relationship (SAR) studies be designed for analogs?

  • Core modifications : Replace pyrimidine with pyridine or triazine to assess impact on binding affinity .
  • Substituent variation : Test electron-withdrawing (e.g., -CF₃) vs. electron-donating (e.g., -OCH₃) groups on the benzyloxy phenyl ring .
  • Bioisosteric replacements : Substitute oxazole with thiazole or imidazole to evaluate metabolic stability .

How should researchers address contradictory activity data across studies?

  • Purity verification : Confirm compound integrity via HPLC (>95% purity) to rule out degradation products .
  • Assay conditions : Standardize buffer pH, ATP concentrations, and cell lines (e.g., HEK293 vs. HeLa) to minimize variability .
  • Structural validation : Re-examine stereochemistry and tautomeric forms using crystallography or NMR .

What are the challenges in assessing in vivo efficacy, and how can they be mitigated?

  • Pharmacokinetics (PK) : Monitor oral bioavailability and metabolic stability (e.g., CYP450 interactions) using LC-MS/MS .
  • Toxicity screening : Evaluate off-target effects in zebrafish or murine models to identify dose-limiting liabilities .
  • Formulation : Use PEGylated nanoparticles or liposomal carriers to enhance solubility and tissue penetration .

How can crystallographic data resolve ambiguities in molecular conformation?

  • SHELX refinement : Apply restraints for flexible groups (e.g., benzyloxy side chains) to improve model accuracy .
  • Hydrogen bonding analysis : Identify key interactions (e.g., N–H⋯N between pyrimidine and oxazole) stabilizing active conformations .
  • Thermal ellipsoid plots : Assess positional disorder in aromatic rings to distinguish static vs. dynamic flexibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.